REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[CH:5][CH:4]=1.O.[NH2:14][NH2:15]>C(O)C>[OH:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([NH:14][NH2:15])=[O:8])=[CH:5][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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6.6 g
|
Type
|
reactant
|
Smiles
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OCC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
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6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 20 hours
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Duration
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20 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated to half volume through atmospheric pressure distillation
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
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Type
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WASH
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Details
|
washed with cold ethanol (2×10 mL)
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Type
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CONCENTRATION
|
Details
|
The filtrate was further concentrated
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Type
|
CUSTOM
|
Details
|
a second crop was similarly obtained
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C(=O)NN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |